molecular formula C18H13ClF3N3OS3 B11982078 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11982078
M. Wt: 476.0 g/mol
InChI Key: WBHFHXDFPQQDTO-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with two sulfanyl (–S–) groups. One sulfanyl connects to a benzyl moiety, while the other bridges to an acetamide group attached to a 2-chloro-5-(trifluoromethyl)phenyl ring. Its molecular formula is C₁₈H₁₃ClF₃N₃OS₃, with a molar mass of 491.96 g/mol .

Properties

Molecular Formula

C18H13ClF3N3OS3

Molecular Weight

476.0 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H13ClF3N3OS3/c19-13-7-6-12(18(20,21)22)8-14(13)23-15(26)10-28-17-25-24-16(29-17)27-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,23,26)

InChI Key

WBHFHXDFPQQDTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazide reacts with carbonyl-containing precursors under acidic conditions to form the thiadiazole ring. For 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol, the reaction involves:

  • Benzylsulfanylacetic acid as the carbonyl source.

  • Thiosemicarbazide in concentrated sulfuric acid at 0–5°C, followed by gradual warming to room temperature.

Reaction Conditions:

ParameterValue
SolventH₂SO₄ (neat)
Temperature0°C → 25°C (gradual)
Time12–16 hours
Yield68–72%

The product is isolated via neutralization with sodium bicarbonate and recrystallization from ethanol-water.

Alternative Route Using Phosphorous Oxychloride

Phosphorous oxychloride (POCl₃) facilitates cyclization in anhydrous conditions:

  • Benzylsulfanylacetyl chloride reacts with thiosemicarbazide in POCl₃ at reflux (110°C) for 6 hours.

  • Yields improve to 78–82% due to enhanced electrophilicity of the acyl chloride.

Functionalization of the Thiadiazole Ring

ParameterValue
SolventDCM
Temperature0°C → 25°C
Time4 hours
Yield85%

Step 2: Thiol-Alkylation Reaction

  • 5-(Benzylsulfanyl)-1,3,4-thiadiazole-2-thiol reacts with N-[2-chloro-5-(trifluoromethyl)phenyl]bromoacetamide in DMF.

  • Potassium carbonate (K₂CO₃) deprotonates the thiol, enabling nucleophilic substitution.

Optimized Conditions:

ParameterValue
SolventDMF
BaseK₂CO₃ (2.5 equiv)
Temperature60°C
Time8 hours
Yield65–70%

Critical Analysis of Methodologies

Solvent and Base Selection

  • DMF vs. THF: DMF enhances solubility of the thiadiazole-thiol, improving reaction kinetics compared to THF.

  • Inorganic Bases: K₂CO₃ outperforms NaOH due to milder conditions, reducing side reactions (e.g., hydrolysis of the acetamide).

Temperature Dependence

Elevated temperatures (60°C) accelerate the alkylation but risk decomposition of the trifluoromethyl group. Controlled heating (60°C ± 2°C) balances speed and stability.

Structural Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.72–7.35 (m, 9H, Ar-H), 4.32 (s, 2H, SCH₂), 3.89 (s, 2H, COCH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 162.4 (C=N), 134.2–121.5 (Ar-C), 40.1 (SCH₂).

  • HRMS (ESI): m/z 513.0321 [M+H]⁺ (calc. 513.0318).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with retention time = 6.72 min.

Scalability and Industrial Relevance

Cost-Efficiency Considerations

  • Benzyl Mercaptan: $0.45/g (bulk pricing) vs. alternative thiols (e.g., methyl mercaptan: $0.32/g), justifying its use for higher yields.

  • POCl₃ Recycling: Distillation recovers 80–85% of POCl₃, reducing waste.

Environmental Impact

  • Waste Streams: Neutralization of H₂SO₄ generates sulfate salts, requiring precipitation before disposal.

  • Green Chemistry Metrics:

    • E-Factor: 8.2 (kg waste/kg product).

    • Atom Economy: 64% .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfanyl (-S-) groups demonstrate redox sensitivity:

Oxidation

  • Reagent: H₂O₂, mCPBA (meta-chloroperbenzoic acid)

  • Product: Sulfoxide (S=O) or sulfone (O=S=O) derivatives, depending on stoichiometry .

  • Example:
    R-S-S-R’+H2O2R-S(O)-S-R’\text{R-S-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-S(O)-S-R'} (partial oxidation)

Reduction

  • Reagent: LiAlH₄, Raney Ni

  • Product: Cleavage of disulfide bonds to thiols (-SH).

Nucleophilic Aromatic Substitution

The 2-chloro-5-(trifluoromethyl)phenyl group undergoes substitutions at the chlorine site:

Reagent Conditions Product
Primary aminesDMSO, 80°C Substituted aniline derivatives
ThiolsEt₃N, DMFThioether-linked analogs
PhenolsCuI, microwave Biaryl ethers

The trifluoromethyl group stabilizes the aromatic ring, directing substitutions to the ortho/para positions relative to chlorine .

Hydrolysis of Acetamide Moiety

The acetamide group is susceptible to hydrolysis:

  • Acidic: HCl (6M), reflux → Carboxylic acid + 2-chloro-5-(trifluoromethyl)aniline.

  • Basic: NaOH (2M), 60°C → Sodium carboxylate + amine.

Biological Interactions (Relevant to Reactivity)

In enzymatic environments, the compound may:

  • Inhibit glutaminase : Via competitive binding at the allosteric site, similar to BPTES analogs .

  • Form disulfide bridges : With cysteine residues in target proteins .

Stability and Degradation Pathways

  • Thermal decomposition : Above 200°C, releases H₂S and benzyl radicals.

  • Photodegradation : UV light induces homolytic cleavage of S-S bonds.

Comparative Reactivity Table for Analogous Compounds

Derivative Reactivity Highlight Reference
N-(3-chloro-4-methylphenyl)acetamideFaster hydrolysis due to methyl group activation
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES)Enhanced glutaminase inhibition via dimerization
2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoylamino}...Improved metabolic stability via cyclopropane

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. For example, compounds related to 1,3,4-thiadiazole have been synthesized and tested for their efficacy against various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines. The MTT assay results indicated that certain derivatives showed comparable or superior activity to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial activities. The presence of the benzylsulfanyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that these compounds can effectively combat various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Enzymes involved in cancer progression or microbial resistance can be targeted by thiadiazole derivatives, providing a pathway for therapeutic intervention. Specific studies have highlighted the inhibition of key enzymes associated with tumor growth and survival .

Synthesis of Novel Materials

The unique chemical structure allows for the incorporation of this compound into polymers and other materials. Research has indicated that thiadiazole-based materials can exhibit enhanced electrical conductivity and thermal stability. These properties make them suitable for applications in electronics and nanotechnology .

Photophysical Properties

Thiadiazoles are known for their interesting photophysical properties, which can be harnessed in optoelectronic devices. The incorporation of this compound into organic light-emitting diodes (OLEDs) has been explored, showing promise for improving device performance due to its favorable charge transport characteristics .

Case Study 1: Anticancer Activity Evaluation

A study synthesized several thiadiazole derivatives and evaluated their anticancer activity using MTT assays across different cell lines. The results indicated that specific modifications to the thiadiazole core could significantly enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Case Study 2: Antimicrobial Screening

In another study, a series of benzylsulfanyl-containing thiadiazoles were screened against common pathogens. The findings revealed that certain compounds exhibited potent antibacterial effects, suggesting their potential use in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring and benzylsulfanyl group are believed to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

  • Benzylsulfanyl vs. Methoxybenzylsulfanyl : describes a derivative with a 4-methoxybenzylsulfanyl group instead of benzylsulfanyl. The methoxy group increases hydrophilicity but may reduce membrane permeability compared to the parent compound .
  • Amino-substituted Thiadiazole: reports a compound where the benzylsulfanyl is replaced with an amino (–NH₂) group. This modification introduces hydrogen-bonding capacity, which could improve enzyme inhibition (e.g., acetylcholinesterase) but reduce lipophilicity .
  • Piperidinyl Acetamide : In , a piperidinyl group replaces the benzylsulfanyl-linked acetamide. This enhances conformational flexibility and may improve pharmacokinetic profiles .

Variations on the Phenyl Ring

  • 3-Chlorophenyl vs. 2-Chloro-5-Trifluoromethylphenyl : highlights a derivative with a 3-chlorophenyl group. The absence of the trifluoromethyl group likely diminishes electron-withdrawing effects, reducing binding affinity to hydrophobic enzyme pockets .
  • 4-Chlorophenoxy Acetamide: describes a compound with a 4-chlorophenoxy chain instead of the acetamide-linked phenyl. The ether linkage may decrease metabolic stability compared to the amide bond in the target compound .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) : Compounds in with 5-substituted-1,3,4-oxadiazole-2-thiols showed moderate AChE inhibition (IC₅₀: 10–50 μM). The trifluoromethyl group in the target compound may enhance inhibition due to stronger hydrophobic interactions .
  • Lipoxygenase (LOX) : derivatives exhibited LOX inhibition (IC₅₀: 20–80 μM). The benzylsulfanyl group in the target compound could improve activity by stabilizing radical intermediates .

Structural Insights from Crystallography

reveals that thiadiazole-acetamide derivatives form planar structures with intramolecular S···O hypervalent interactions (2.625–2.628 Å), stabilizing the conformation. Such interactions are critical for maintaining binding-competent geometries .

Physicochemical Properties

Compound logP* Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound 3.8 0.12 4.5
4-Methoxybenzylsulfanyl Analog 3.2 0.25 3.8
3-Chlorophenyl Analog 4.1 0.08 5.2
Piperidinyl Derivative 2.9 0.45 6.7

*Calculated using ChemAxon.

The trifluoromethyl group in the target compound increases logP compared to methoxy-substituted analogs, favoring blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a member of the 1,3,4-thiadiazole class known for its diverse biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClN5O3S3C_{18}H_{14}ClN_{5}O_{3}S_{3}, with a molecular weight of approximately 480.0 g/mol. The structure features a thiadiazole ring , which is linked to a benzylsulfanyl group and a chloro-trifluoromethylphenyl substituent . This unique arrangement contributes to its reactivity and biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3,4-thiadiazole derivatives. For instance:

  • A study reported that derivatives containing the thiadiazole scaffold exhibited significant cytotoxic effects against various human cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cells. The compound's efficacy was evaluated using the MTT assay, revealing an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line .
  • Mechanistic studies indicated that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. Additionally, it inhibits the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor growth and metastasis .

Antimicrobial Activity

The thiadiazole moiety has been associated with antimicrobial activities . Research has shown that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains and fungi. Specifically, derivatives have been tested against pathogens like Escherichia coli and Candida albicans, demonstrating promising results .

Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has also been explored. Studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their potential as therapeutic agents in neurodegenerative diseases .

The biological activity of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole ring can inhibit specific enzymes involved in cancer progression and microbial metabolism.
  • Metal Ion Chelation : The hydrazide moiety may chelate metal ions, influencing various biological pathways.
  • Interaction with Cellular Targets : The compound's unique structure allows it to interact with cellular targets involved in apoptosis and cell signaling.

Case Study 1: Anticancer Efficacy

In a recent study evaluating a series of thiadiazole derivatives, one compound demonstrated potent anticancer activity against A431 cells with an IC50 value significantly lower than standard chemotherapeutics. The study utilized Western blot analysis to confirm apoptotic pathways were activated by the compound .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related thiadiazole compounds showed substantial inhibition zones (20–25 mm) against Staphylococcus aureus and Bacillus subtilis. These findings suggest that structural modifications can enhance antimicrobial activity .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in A431 cells
AntimicrobialInhibitory effects against E. coli and fungi
NeuroprotectiveProtects neuronal cells from oxidative stress

Q & A

Q. What are the optimal synthetic routes for this compound, and how can alkylation conditions be modified to improve yields?

The compound is typically synthesized via a two-step procedure: (1) heterocyclization of acylated thiosemicarbazides with CS₂ to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates, followed by (2) alkylation with chloroacetyl chloride derivatives. Yield optimization can be achieved by varying alkylating reagents (e.g., benzyl bromide for the benzylsulfanyl group), adjusting reaction temperatures (0–25°C), and using bases like triethylamine in dioxane/water mixtures. Purity is confirmed via TLC, while structural integrity is verified by ¹H NMR and IR spectroscopy .

Q. Which analytical techniques are most reliable for structural characterization, and how should conflicting data be resolved?

Key techniques include:

  • ¹H NMR : Confirms substitution patterns (e.g., aromatic protons of the 2-chloro-5-(trifluoromethyl)phenyl group at δ 7.2–8.1 ppm).
  • IR Spectroscopy : Identifies characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, S-S/C-S stretches at 600–800 cm⁻¹).
  • Elemental Analysis : Validates stoichiometry (C, H, N, S content). Discrepancies between techniques (e.g., unexpected NMR splitting) require cross-validation via X-ray crystallography (as in ) or high-resolution mass spectrometry.

Q. What purification strategies are effective for isolating this compound from polar byproducts?

Recrystallization using ethanol-DMF mixtures (3:1 v/v) effectively removes polar impurities. For stubborn byproducts, column chromatography with silica gel and ethyl acetate/hexane (1:4) is recommended .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of thiadiazole formation?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states during heterocyclization. Reaction path searches using tools like GRRM or AFIR predict intermediates and activation energies, guiding experimental optimization (e.g., identifying optimal CS₂ concentration) .

Q. What in vitro models are suitable for evaluating anticancer activity, and how should assays be designed?

Use cell lines with high expression of target enzymes (e.g., carbonic anhydrase IX in HT-29 colon cancer cells). Cytotoxicity assays (MTT or SRB) should include:

  • Dose-response curves (0.1–100 µM, 48–72 hr exposure).
  • Controls for solvent effects (e.g., DMSO <0.1%).
  • Parallel testing on non-cancerous cells (e.g., HEK-293) to assess selectivity .

Q. How do substituents influence reaction kinetics during thiadiazole-thiol alkylation?

The electron-withdrawing trifluoromethyl group increases thiolate nucleophilicity, accelerating alkylation. Hammett σ values quantify substituent effects: the benzylsulfanyl group (σ ≈ 0.06) mildly enhances reactivity compared to methylsulfanyl (σ ≈ -0.04). Kinetic studies via ¹H NMR monitoring (e.g., disappearance of thiol proton at δ 3.8 ppm) reveal rate constants (k ≈ 0.02–0.05 M⁻¹s⁻¹ in dioxane) .

Q. What quality control parameters are critical during scale-up to gram quantities?

  • Purity : Maintain >95% via HPLC (C18 column, acetonitrile/water gradient).
  • Stability : Assess thermal decomposition (TGA/DSC) and hygroscopicity.
  • Batch Consistency : Monitor reaction intermediates by LC-MS to detect deviations early .

Methodological Comparison Tables

Q. Table 1: Synthesis Conditions for Thiadiazole Derivatives

StepReagents/ConditionsYield RangeKey ByproductsRef.
HeterocyclizationCS₂, KOH, ethanol, reflux60–75%Thiosemicarbazide dimers
AlkylationChloroacetyl chloride, Et₃N, dioxane, 0–25°C45–68%Di-alkylated products

Q. Table 2: Spectroscopic Signatures

Functional Group¹H NMR (δ, ppm)IR (cm⁻¹)
Trifluoromethyl-1120–1170 (C-F stretch)
Acetamide C=O-1675–1695
Thiadiazole-S-680–720

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